
2-(7-Methoxy-1-naphthyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxy-1-naphthyl)propanoic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and a propanoic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1-naphthyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Methoxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 2-(7-Hydroxy-1-naphthyl)propanoic acid.
Reduction: 2-(7-Methoxy-1-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(7-Methoxy-1-naphthyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(7-Methoxy-1-naphthyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and propanoic acid groups play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methoxy-2-naphthyl)propanoic acid
- 2-(7-Hydroxy-1-naphthyl)propanoic acid
- 2-(7-Methoxy-1-naphthyl)propanol
Uniqueness
2-(7-Methoxy-1-naphthyl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-(7-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)12-5-3-4-10-6-7-11(17-2)8-13(10)12/h3-9H,1-2H3,(H,15,16) |
Clé InChI |
ZJTGRYUHMAIZLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=C1C=C(C=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
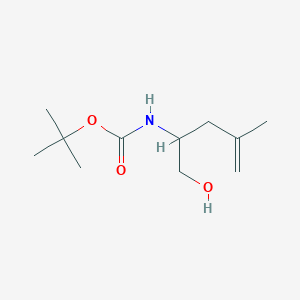
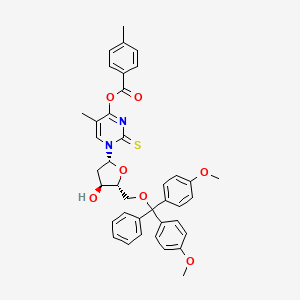
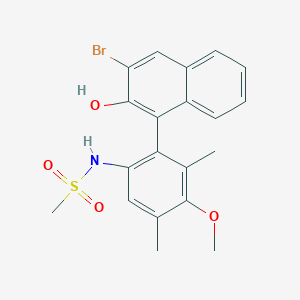
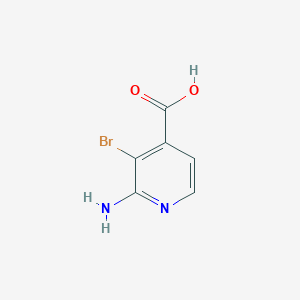
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
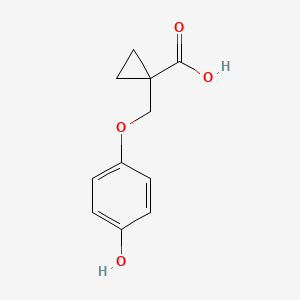
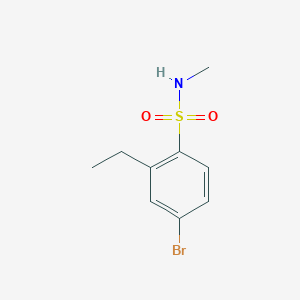
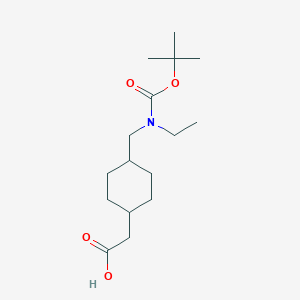
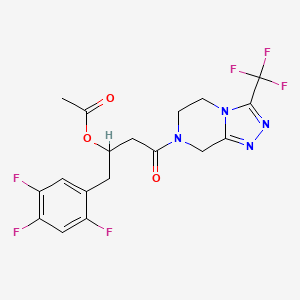

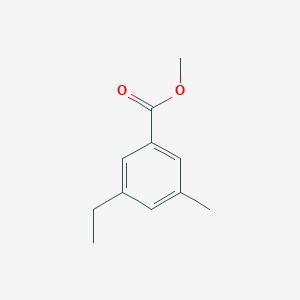

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
